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Compound of Interest

Compound Name: Dicyclohexylmethanol

Cat. No.: B146628 Get Quote

For researchers, scientists, and drug development professionals, a comprehensive

understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR)

spectroscopy is an indispensable tool for elucidating such information. This guide provides a

detailed comparison of the ¹H and ¹³C NMR spectral data for dicyclohexylmethanol and two

comparable secondary alcohols: cyclohexylmethanol and diphenylmethanol. Experimental

protocols for acquiring these spectra are also presented.

Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million

(ppm), signal multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and structural

assignments for dicyclohexylmethanol, cyclohexylmethanol, and diphenylmethanol. All data

was obtained from the Spectral Database for Organic Compounds (SDBS).
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Compound
Chemical Shift (δ,
ppm)

Multiplicity Assignment

Dicyclohexylmethanol 3.26 d CH-OH

1.00 - 1.90 m Cyclohexyl H

Cyclohexylmethanol 3.41 d CH₂-OH

0.90 - 1.80 m Cyclohexyl H

1.95 s (broad) OH

Diphenylmethanol 5.83 d CH-OH

7.20 - 7.40 m Phenyl H

2.20 d OH

¹³C NMR Data Comparison

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Chemical Shift (δ, ppm) Assignment

Dicyclohexylmethanol 78.9 CH-OH

42.9 Cyclohexyl C1

29.5 Cyclohexyl C2, C6

26.6 Cyclohexyl C4

26.2 Cyclohexyl C3, C5

Cyclohexylmethanol 68.4 CH₂-OH

40.7 Cyclohexyl C1

29.8 Cyclohexyl C2, C6

26.7 Cyclohexyl C4

25.9 Cyclohexyl C3, C5

Diphenylmethanol 76.2 CH-OH

143.9 Phenyl C1 (ipso)

128.4 Phenyl C3, C5

127.5 Phenyl C4

126.5 Phenyl C2, C6

Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for small

organic molecules like dicyclohexylmethanol.

1. Sample Preparation:

Weighing: Accurately weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-

100 mg for ¹³C NMR.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry vial. Ensure the sample is fully dissolved. Gentle vortexing
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or sonication may be applied if necessary.

Filtering: To remove any particulate matter that can degrade spectral quality, filter the

solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean

5 mm NMR tube.

Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to

the NMR tube for chemical shift referencing (δ = 0.00 ppm).

Capping: Securely cap the NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. The

instrument will then lock onto the deuterium signal of the solvent to stabilize the magnetic

field.

Shimming: Perform an automated or manual shimming process to optimize the homogeneity

of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved

peaks.

¹H NMR Acquisition:

Set the appropriate spectral width (e.g., -2 to 12 ppm).

Use a standard single-pulse experiment.

Set the number of scans (typically 8 to 16 for a sample of this concentration).

Apply a 90° pulse angle.

Set a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Set a wider spectral width (e.g., 0 to 220 ppm).
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Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance signal-

to-noise.

A significantly higher number of scans will be required (e.g., 128 to 1024 or more) due to

the low natural abundance of the ¹³C isotope.

A relaxation delay of 2-5 seconds is typically used.

3. Data Processing and Analysis:

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-

domain spectrum via a Fourier transform.

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the

absorptive mode.

Baseline Correction: A baseline correction is applied to obtain a flat spectral baseline.

Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm).

Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to

determine the ratio of protons giving rise to each signal.

Peak Picking and Assignment: Identify the chemical shift of each peak and, for ¹H NMR,

determine the multiplicity and coupling constants. Assign the signals to the corresponding

atoms in the molecular structure.

Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of a small molecule

like dicyclohexylmethanol.
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Click to download full resolution via product page

Workflow for NMR analysis of small molecules.

To cite this document: BenchChem. [A Comparative Guide to the ¹H and ¹³C NMR Analysis
of Dicyclohexylmethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146628#1h-nmr-and-13c-nmr-analysis-of-
dicyclohexylmethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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